molecular formula C12H11NO4S2 B2390217 (5E)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one CAS No. 99988-74-6

(5E)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Cat. No. B2390217
CAS RN: 99988-74-6
M. Wt: 297.34
InChI Key: PCIQZJDFKLRXIO-UITAMQMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5E)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one” is a chemical compound with the CAS Number: 99988-74-6. It has a molecular weight of 297.36 . The compound is solid in physical form and is stored at room temperature .


Molecular Structure Analysis

The IUPAC name of the compound is (5E)-5- (4-hydroxy-3,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one . The InChI code is 1S/C12H11NO4S2/c1-16-7-3-6 (4-8 (17-2)10 (7)14)5-9-11 (15)13-12 (18)19-9/h3-5,14H,1-2H3, (H,13,15,18)/b9-5+ .


Physical And Chemical Properties Analysis

The compound is solid in physical form and is stored at room temperature . It has a molecular weight of 297.36 .

Safety And Hazards

The compound has a signal word of “Warning”. The hazard statements include H302, H315, H319, H335 . For more detailed safety information, please refer to the MSDS .

properties

IUPAC Name

(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S2/c1-16-7-3-6(4-8(17-2)10(7)14)5-9-11(15)13-12(18)19-9/h3-5,14H,1-2H3,(H,13,15,18)/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIQZJDFKLRXIO-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=C2C(=O)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C/2\C(=O)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.